1,5-Dichloro-2-ethyl-4-fluorobenzene

Description

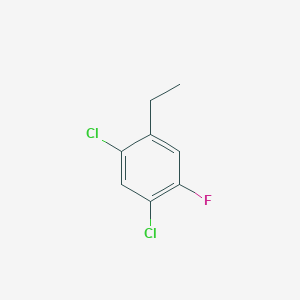

1,5-Dichloro-2-ethyl-4-fluorobenzene is a halogenated aromatic compound featuring chlorine atoms at the 1- and 5-positions, an ethyl group at the 2-position, and a fluorine atom at the 4-position. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-withdrawing effects of halogens and the electron-donating ethyl group, enabling selective functionalization in cross-coupling reactions or nucleophilic substitutions.

Properties

Molecular Formula |

C8H7Cl2F |

|---|---|

Molecular Weight |

193.04 g/mol |

IUPAC Name |

1,5-dichloro-2-ethyl-4-fluorobenzene |

InChI |

InChI=1S/C8H7Cl2F/c1-2-5-3-8(11)7(10)4-6(5)9/h3-4H,2H2,1H3 |

InChI Key |

MHHMTKBFXIQEBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1Cl)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloro-2-ethyl-4-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination and fluorination of ethylbenzene derivatives. The reaction typically requires a catalyst, such as iron(III) chloride, and is carried out under controlled temperature conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-ethyl-4-fluorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where additional substituents are introduced onto the benzene ring.

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in reactions such as the Suzuki-Miyaura coupling.

Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkanes.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid, often in the presence of a catalyst like iron(III) chloride.

Nucleophilic Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

Substituted Benzene Derivatives: Products with additional substituents on the benzene ring.

Carboxylic Acids: Formed from the oxidation of the ethyl group.

Scientific Research Applications

1,5-Dichloro-2-ethyl-4-fluorobenzene is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-ethyl-4-fluorobenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The chlorine and fluorine atoms on the benzene ring make it a reactive intermediate in various chemical processes. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Key Observations :

- Reactivity : Electron-withdrawing groups (e.g., -CF₃) enhance electrophilic substitution rates but may reduce yields due to steric hindrance or side reactions .

- Solvent Systems: Polar aprotic solvents like CH₂Cl₂ with NH₃/MeOH facilitate halogen exchange or coupling reactions, whereas ethanol with SnCl₂·2H₂O is used for nitro-group reductions .

- Yield Variability : The 34% yield for 1-Iodo-4-chlorobenzene suggests challenges in introducing chlorine adjacent to iodine, likely due to steric or electronic deactivation .

Physicochemical Properties and Stability

- 1,5-Dichloro-2,4-difluorobenzene : A closely related compound () lacks the ethyl group but shares dichloro-fluorine substitution. Its higher halogen content increases molecular polarity and boiling point compared to ethyl-substituted analogs.

- 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene (CAS 41200-97-9, ): The nitro group introduces strong electron-withdrawing effects, making it more reactive toward reduction (e.g., to diamines) but less stable under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.